6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
“6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also includes two cyclobutyl groups, which are four-membered carbon rings .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, can involve various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A variety of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and biodegradable composites can be used .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this pyrazole ring are two cyclobutyl groups, which are four-membered carbon rings .
Scientific Research Applications
Synthesis and Chemical Properties
The compound 6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole belongs to a broader class of chemicals known for their diverse applications in scientific research, particularly in the synthesis of potential anticancer agents and other biologically active molecules. Research on imidazo[1,2-b]pyrazoles and related compounds, such as imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, has shown these to be mitotic inhibitors with significant antitumor activity in mice. These compounds cause the accumulation of cells at mitosis, suggesting a potential application in cancer research and therapy (Temple et al., 1987). Similarly, efficient synthesis methods for 1H-imidazo[1,2-b]pyrazole libraries have been developed, indicating a broad interest in these compounds for antimicrobial activity testing, which further underlines their significance in medicinal chemistry (Babariya & Naliapara, 2017).
Antimicrobial and Antibacterial Activities
The synthesis of novel 1H-imidazo[1,2-b]pyrazole derivatives has been explored for their antibacterial activities. For instance, the design and synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo[1, 2-a]pyrazin-6-yl) Ethan-1-Amine Derivatives showed promise as antibacterial agents, demonstrating the versatility of imidazo[1,2-b]pyrazole scaffolds in developing new therapeutic agents (Prasad, 2021).
Antioxidant Properties
The exploration of imidazo[1,2-b]pyrazoles and related compounds for their antioxidant properties has also been a significant area of research. Compounds synthesized from imidazo[1,2-b]pyrazole structures have shown to possess notable antioxidant activities, contributing to their potential therapeutic applications in managing oxidative stress-related diseases (Umesha, Rai, & Harish Nayaka, 2009).
Future Directions
Pyrazole derivatives, such as “6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The field is likely to continue to evolve with the development of new synthetic techniques and the discovery of new biological activities .
Properties
IUPAC Name |
6-cyclobutyl-1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-3-11(4-1)10-16-7-8-17-14(16)9-13(15-17)12-5-2-6-12/h7-9,11-12H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVFTARHVIOMMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC(=N3)C4CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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